A Comprehensive Technical Guide on the Physical Properties of Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
A Comprehensive Technical Guide on the Physical Properties of Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate is a pivotal chiral building block in contemporary medicinal chemistry. Its structure, which features a morpholine core functionalized with a reactive hydroxymethyl group and a stable tert-butyloxycarbonyl (Boc) protecting group, renders it an exceptionally versatile intermediate for synthesizing a diverse range of biologically active molecules. A profound understanding of its physical properties is crucial for its efficient handling, characterization, and strategic implementation in complex synthetic pathways. This guide offers an in-depth exploration of the core physicochemical characteristics of this compound, presenting both established data and the experimental methodologies required to verify these properties. We will examine its structural details, thermal behavior, solubility profiles, and spectroscopic data, providing a robust, practical foundation for its application in research and pharmaceutical development.
Introduction: The Strategic Value of the Morpholine Scaffold
The morpholine moiety is recognized as a "privileged scaffold" in drug discovery, frequently incorporated into the structures of approved pharmaceuticals to enhance desirable pharmacokinetic properties such as aqueous solubility, metabolic stability, and overall disposition in vivo. The specific placement of a hydroxymethyl group at the 3-position of the ring provides a convenient and reactive handle for synthetic elaboration, enabling the construction of more complex molecular architectures. The Boc protecting group on the morpholine nitrogen ensures controlled reactivity at other sites of the molecule before its intended removal under specific conditions. Consequently, tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate stands out as a high-value starting material for medicinal chemists. This guide serves as a consolidated technical resource, detailing the essential physical data required for the proficient use of this important chemical intermediate.
Core Physicochemical Properties
A thorough grasp of a compound's physical properties is fundamental to its practical application. These characteristics dictate everything from storage and solvent selection to reaction optimization and purification strategies.
Structural and Molecular Data
The identity of Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate is defined by its molecular structure, formula, and associated identifiers. While the compound exists as different stereoisomers, the following data pertains to the general structure unless otherwise specified.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate | [1][2] |
| CAS Number | 473923-56-7 (Racemate) | [3][4] |
| Molecular Formula | C₁₀H₁₉NO₄ | [1][2][3] |
| Molecular Weight | 217.26 g/mol | [1][2][3] |
| Canonical SMILES | C1COCC(N1C(=O)OC(C)(C)C)CO | [2] |
| InChI Key | YLNJBGYACCQRGE-UHFFFAOYSA-N | [2] |
Thermal and Physical Properties
The thermal properties of the compound are critical for predicting its behavior under various processing and reaction conditions.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [3] |
| Melting Point | ~80 °C (for S-isomer) | [5] |
| Boiling Point | 320.7 ± 27.0 °C (Predicted) | [3][5] |
| Density | 1.118 ± 0.06 g/cm³ (Predicted) | [3][5] |
| Flash Point | 147.8 °C | [5] |
| Water Solubility | Slightly soluble | [5] |
Note: Physical properties such as melting point can vary between different stereoisomers. The value presented is for a specific enantiomer and should be considered a representative value.
Spectroscopic Data
Spectroscopic analysis provides an empirical fingerprint for confirming the structure and purity of the compound.
| Technique | Key Features | Source |
| ¹H NMR | The proton NMR spectrum is consistent with the assigned structure. Characteristic signals include a singlet for the nine protons of the tert-butyl group (δ ~1.46 ppm) and various multiplets for the morpholine ring and hydroxymethyl protons. | [4] |
| ¹³C NMR | The carbon NMR spectrum displays the expected number of signals corresponding to the ten carbon atoms in the molecule. | |
| Mass Spec | The mass spectrum shows a molecular ion peak that corresponds to the calculated molecular weight (217.26), confirming the compound's identity. |
Experimental Protocols for Property Verification
To ensure the quality and consistency of starting materials, in-house verification of physical properties is a standard practice in research and development settings. The following protocols outline the methodologies for these essential determinations.
Melting Point Determination
Causality and Principle: The melting point is the temperature range over which a crystalline solid transitions to a liquid. For a pure substance, this transition occurs over a very narrow range (typically < 2 °C). A broad melting range is a reliable indicator of impurities, which disrupt the crystal lattice and depress the melting point. This protocol provides a self-validating check on material purity.
Apparatus:
-
Calibrated melting point apparatus
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Glass capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate on a clean, dry watch glass. If the crystals are large, gently grind them to a fine powder using a mortar and pestle. This ensures uniform heat transfer.
-
Capillary Packing: Invert a capillary tube and tap the open end into the powdered sample until a small amount of material enters the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until the sample column is 2-3 mm high.
-
Measurement: Place the packed capillary into the heating block of the melting point apparatus.
-
Heating Ramp: Set the heating rate to a rapid value (e.g., 10-15 °C/min) to approach the expected melting point (~80 °C). Once the temperature is within 15 °C of the expected value, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.
-
Observation and Recording: Record the temperature (T₁) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) at which the last solid crystal melts completely.
-
Reporting: Report the result as the range from T₁ to T₂.
Diagram: Melting Point Verification Workflow
Caption: Workflow for determining melting point as a purity check.
Qualitative Solubility Assessment
Causality and Principle: Solubility is governed by the principle of "like dissolves like." The polarity of a compound determines its ability to dissolve in various solvents. Understanding the solubility of Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate—which has both polar (hydroxyl, ether, carbamate) and nonpolar (tert-butyl, methylene) regions—is critical for selecting appropriate solvents for reactions, extractions, and chromatography.
Apparatus:
-
Small vials or test tubes with caps
-
Vortex mixer
-
Graduated cylinders or pipettes
-
Selection of solvents (e.g., Water, Methanol, Dichloromethane, Ethyl Acetate, Hexane)
Step-by-Step Methodology:
-
Preparation: Add a pre-weighed amount of the compound (e.g., 10 mg) to a series of labeled vials.
-
Solvent Addition: Add a measured volume (e.g., 1.0 mL) of a single solvent to each corresponding vial. This creates a target concentration of 10 mg/mL.
-
Mixing: Cap each vial securely and vortex at high speed for 60 seconds to ensure thorough mixing and maximize dissolution.
-
Visual Inspection: Allow any undissolved solid to settle for a minute. Visually inspect the solution against a dark background.
-
Classification:
-
Soluble: The solution is completely clear with no visible solid particles.
-
Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain.
-
Insoluble: The vast majority of the solid remains undissolved.
-
-
Documentation: Record the results in a table for easy reference.
Diagram: Logical Flow for Solubility Screening
Caption: Decision process for classifying compound solubility in various solvents.
Handling, Storage, and Stability
Proper handling and storage protocols are essential for maintaining the chemical integrity and ensuring the safety of personnel.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from direct sunlight. An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent potential oxidation of the hydroxyl group.
-
Stability: The compound is generally stable under normal laboratory conditions. However, the Boc-protecting group is susceptible to cleavage under strong acidic conditions (e.g., trifluoroacetic acid, HCl). Avoid contact with strong oxidizing agents, which could react with the primary alcohol.
Conclusion
Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate is a valuable and versatile building block in modern organic synthesis and drug discovery. The physical and chemical properties detailed in this guide provide the foundational knowledge required for its intelligent and efficient application. By employing the standardized experimental protocols described, researchers can confidently verify the quality of their material, ensuring reproducibility and success in their synthetic endeavors. A comprehensive understanding of these core properties is the first and most critical step in harnessing the full synthetic potential of this important morpholine derivative.
References
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tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate . ChemBK. [Link]
-
(S)-3-Hydroxymethyl-piperazine-1-carboxylic Acid Tert-butyl Ester CAS 314741-40-7 . Home Sunshine Pharma. [Link]
-
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1514267 . PubChem. [Link]
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CAS RN 714971-28-5 . Fisher Scientific. [Link]
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Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 . PubChem. [Link]
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Supporting Information . Journal of Organic Chemistry. [Link]
-
NMR Chemical Shifts . Journal of Organic Chemistry. [Link]
-
2-(Hydroxymethyl)morpholine-4-carboxylic acid (R)-tert-butyl ester . ChemBK. [Link]
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